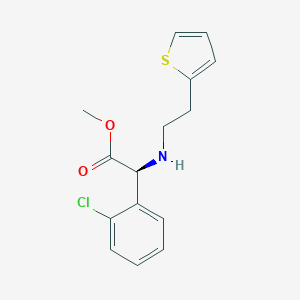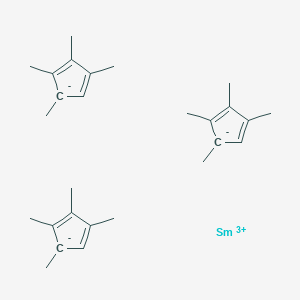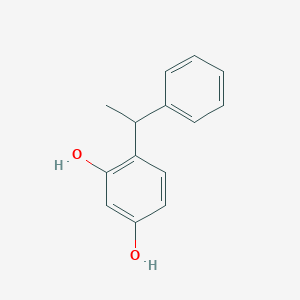
11-cis-3-Dehydroretinal
Übersicht
Beschreibung
11-cis-3-Dehydroretinal is a derivative of retinal, a form of vitamin A. It is a key chromophore in the visual systems of many vertebrates, playing a crucial role in the phototransduction pathway. This compound is involved in the conversion of light into electrical signals in the retina, which is essential for vision .
Wissenschaftliche Forschungsanwendungen
11-cis-3-Dehydroretinal has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study isomerization and photochemical reactions.
Biology: Essential for understanding the visual cycle and phototransduction in vertebrates.
Medicine: Investigated for its potential in treating retinal diseases and vision disorders.
Industry: Used in the production of visual pigments and other photoreactive materials
Wirkmechanismus
Target of Action
The primary target of 11-cis-3-Dehydroretinal is the opsin protein in photoreceptor cells . Opsin proteins are employed to generate sensory pigments with a wide variety of spectral properties . The chromophore, this compound, is covalently bound to opsin, forming visual pigments .
Mode of Action
The interaction of this compound with its target opsin protein results in a change in the shape of the chromophore, which is transmitted to the opsin . This causes the opsin to change its conformation and interact with a G protein downstream in a signal transduction pathway . The absorption of a photon by the chromophore results in an isomerization in which the cis-double bond at position 11 is converted to a trans-double bond .
Pharmacokinetics
The pharmacokinetics of this compound involve the regeneration of visual pigments. The energy requirement for 11-cis-retinoid production from all-trans-precursors requires that the reaction take place at the oxidation level of retinol, where a cleavable, energy-yielding bond can be generated and coupled with isomerization or via photoisomerization where the energy of light can be harnessed .
Result of Action
The result of the action of this compound is the generation of color opponency in the pineal ganglion cells . This is achieved through a “two-cell system” in which parietopsin and parapinopsin, expressed separately in two different types of photoreceptor cells, contribute to the generation of color opponency .
Action Environment
The action of this compound is influenced by environmental factors such as light. Spectroscopic analyses revealed that parietopsin with this compound has an absorption maximum at 570 nm, which is in approximate agreement with the wavelength (~560 nm) that produces the maximum rate of neural firing in pineal ganglion cells exposed to visible light .
Biochemische Analyse
Biochemical Properties
11-cis-3-Dehydroretinal interacts with many different proteins, generally called opsins, to generate sensory pigments . The interaction between this compound and opsins is crucial for the isomerization process, where the cis-double bond at position 11 is converted to a trans-double bond . This isomerization is a key event because the change in shape of the chromophore is transmitted to the opsin, causing it to change its conformation and interact with a G protein downstream in a signal transduction pathway .
Cellular Effects
The interaction of this compound with opsins has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways and gene expression . The enzymatic machinery required for the oxidation of recycled cis retinol as part of the retina visual cycle is present in the outer segments of cones .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The absorption of a photon by the chromophore results in an isomerization in which the cis-double bond at position 11 is converted to a trans-double bond . This 11-cis- to all-trans-retinal photoisomerization is a key event because the change in shape of the chromophore is transmitted to the opsin, causing it to change its conformation and to interact with a G protein downstream in a signal transduction pathway .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels . For instance, there are several dehydrogenases catalyzing the oxidation/reduction reactions of the vertebrate rod visual cycle: RDH8 and RDH12 catalyzing reduction of all-trans-retinal and RDH5, RHD10, and RHD11 catalyzing the oxidation of 11-cis-retinol .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are crucial for understanding its biochemical properties . For instance, the enzymatic machinery required for the oxidation of recycled cis retinol as part of the retina visual cycle is present in the outer segments of cones .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11-cis-3-Dehydroretinal typically involves the isomerization of all-trans-retinal. One common method includes the use of light or specific enzymes to catalyze the conversion. For instance, the semi-hydrogenation of 11-yne precursors has been employed in the synthesis of 11-cis-retinoids .
Industrial Production Methods: Industrial production of this compound often involves the use of photochemical reactions. The process includes the irradiation of all-trans-retinal in the presence of a suitable solvent, followed by purification using high-performance liquid chromatography (HPLC) .
Analyse Chemischer Reaktionen
Types of Reactions: 11-cis-3-Dehydroretinal undergoes various chemical reactions, including:
Oxidation: Conversion to 11-cis-retinoic acid.
Reduction: Conversion to 11-cis-retinol.
Isomerization: Conversion between cis and trans forms.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Often uses sodium borohydride or lithium aluminum hydride.
Isomerization: Can be catalyzed by light or specific enzymes.
Major Products:
Oxidation: 11-cis-retinoic acid.
Reduction: 11-cis-retinol.
Isomerization: All-trans-retinal.
Vergleich Mit ähnlichen Verbindungen
11-cis-Retinal: Another key chromophore in the visual system.
4-hydroxy-11-cis-retinal: A hydroxylated derivative with similar properties.
3-hydroxy-11-cis-retinal: Another hydroxylated form with distinct spectral properties
Uniqueness: 11-cis-3-Dehydroretinal is unique due to its specific absorption properties and its role in certain visual systems, particularly in species that rely on dim-light vision. Its distinct structure allows for different interactions with opsin proteins, leading to variations in visual pigment properties .
Eigenschaften
IUPAC Name |
(2E,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraenal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6-13,15H,14H2,1-5H3/b9-6-,12-11+,16-8+,17-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNVWXUULMZJKD-IOUUIBBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CC=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CC=C1)(C)C)/C=C/C(=C/C=C\C(=C\C=O)\C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41470-05-7 | |
| Record name | 3-Dehydroretinal, (11Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041470057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-DEHYDRORETINAL, (11Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17501ZO99J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 11-cis-3-dehydroretinal in vision?
A1: this compound serves as the chromophore in a type of visual pigment called porphyropsin. [, ] This molecule is particularly relevant in aquatic environments. Similar to how 11-cis-retinal forms rhodopsin, this compound binds to opsin proteins in photoreceptor cells. Upon absorbing light, it isomerizes to the all-trans form, initiating the visual transduction cascade. This process ultimately leads to the perception of light.
Q2: How does the use of this compound differ between species and environments?
A2: The choice between 11-cis-retinal and this compound for visual pigment formation appears linked to ecological factors, particularly the spectral properties of light in different habitats. [, , ] For instance, some freshwater fish and crustaceans like crayfish (Procambarus clarkii) utilize this compound in their porphyropsin system. [, ] This adaptation likely allows them to maximize visual sensitivity in environments dominated by blue-green light.
Q3: Can you elaborate on the research techniques used to study this compound and visual pigments?
A3: Researchers employ a combination of techniques to investigate this compound and its role in vision. High-pressure liquid chromatography (HPLC) enables the separation and quantification of retinal isomers, including this compound, within eye extracts. [] Microspectrophotometry allows for the in vivo analysis of light absorption by single photoreceptors, providing insights into the spectral properties of visual pigments. [, ] Additionally, fluorescence techniques like microspectrofluorometry are used to study the different states of visual pigments, such as metarhodopsin, and their fluorescence properties. [] These methods help researchers unravel the complex mechanisms of vision and the adaptations of visual pigments to different light environments.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one](/img/structure/B122255.png)
